Mechanistic Profiling & Experimental Application of A-317491 Sodium Salt Hydrate
Mechanistic Profiling & Experimental Application of A-317491 Sodium Salt Hydrate
A Selective P2X3 and P2X2/3 Receptor Antagonist[1]
Executive Summary
A-317491 sodium salt hydrate is a potent, non-nucleotide competitive antagonist targeting the P2X3 homomeric and P2X2/3 heteromeric ATP-gated ion channels. Unlike earlier nucleotide-based antagonists (e.g., TNP-ATP) which suffer from rapid metabolic degradation and poor selectivity, A-317491 offers high stability and >100-fold selectivity over other P2 receptors.[1]
This guide details the physicochemical handling, mechanistic pharmacodynamics, and validated experimental protocols for utilizing A-317491 in nociceptive research. Crucially, this guide focuses on the sodium salt hydrate form , which provides the necessary water solubility for physiological assays that the free acid form lacks.
Chemical Identity & Physicochemical Handling[3]
The distinction between the free acid and the sodium salt hydrate is the most common source of experimental error. The free acid is practically insoluble in aqueous media, whereas the sodium salt is highly soluble.
| Property | Specification | Application Note |
| Compound Name | A-317491 Sodium Salt Hydrate | Use for all aqueous in vitro/in vivo studies. |
| Chemical Formula | Stoichiometry varies by hydration state. | |
| Molecular Weight | ~609.54 g/mol (Anhydrous basis) | Critical: Check batch-specific Certificate of Analysis (CoA) for exact MW including hydration water before calculating molarity. |
| Solubility | Water/Saline: >10 mg/mL | No DMSO required for stock if using salt form. |
| Stability | Solid: -20°C (2 years) | Solutions: Prepare fresh. Hydrolysis risk if stored >24h at RT. |
Self-Validating Solubilization Protocol
-
Calculate Mass:
.-
Note: Use the MW from the specific vial label to account for water of hydration.
-
-
Solvent Addition: Add sterile PBS (pH 7.4) or physiological saline directly to the vial.
-
Verification: Vortex for 30 seconds. The solution should be optically clear. If turbidity persists, the compound may have degraded to the free acid or the pH is too low (< 7.0).
Pharmacodynamics: Mechanism of Action[1]
Target Specificity & Binding Kinetics
A-317491 functions as a competitive antagonist at the orthosteric ATP-binding site.[2] It prevents the conformational change required for channel gating, thereby inhibiting cation influx (
-
Selectivity: It exhibits high affinity for P2X3 and P2X2/3 receptors but negligible activity at P2X1, P2X2, P2X4, P2X7, or other neurotransmitter receptors at concentrations up to 10 µM.[3][1][4][5]
-
Reversibility: The blockade is fully reversible upon washout, distinguishing it from irreversible covalent blockers.
-
Site of Action: Peripherally restricted.[6] Due to its high polarity (three carboxylic acid groups), it does not readily cross the blood-brain barrier (BBB). Systemic administration targets dorsal root ganglia (DRG) and peripheral nerve terminals, not central spinal sites, unless administered intrathecally.
Quantitative Potency Data
The following
| Receptor Subtype | Species | Context | ||
| P2X3 (Homomer) | Human | 22 | 97 | Recombinant cells, |
| P2X3 (Homomer) | Rat | 22 | ~25 | DRG Neurons |
| P2X2/3 (Heteromer) | Human | 9 | 169 | Recombinant cells |
| P2X2/3 (Heteromer) | Rat | 92 | - | Recombinant cells |
Signaling Pathway Visualization
The diagram below illustrates the blockade of nociceptive signaling at the primary afferent terminal.
Figure 1: Mechanism of Action. A-317491 competes with ATP for the orthosteric site on P2X3 receptors, preventing channel opening and downstream nociceptive signaling.
Validated Experimental Protocols
In Vitro Electrophysiology (Patch Clamp)
Objective: Measure
Reagents:
-
External Solution: 140 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4). -
Agonist:
-meATP (selective P2X agonist) or ATP (10 µM).[1][7] -
Antagonist: A-317491 Sodium Salt (Stock 10 mM in water).
Workflow:
-
Cell Preparation: Dissociate rat DRG neurons and plate on poly-L-lysine coverslips.
-
Baseline Recording: Establish Whole-cell configuration (
). -
Control Response: Apply Agonist (2s duration) via fast perfusion. Record peak current (
). -
Washout: Peruse with external solution for 2 minutes (essential to prevent receptor desensitization artifacts).
-
Antagonist Pre-incubation: Perfuse A-317491 (varying concentrations: 1 nM – 1 µM) for 2 minutes prior to agonist co-application.
-
Test Response: Co-apply Agonist + A-317491. Record peak current (
). -
Analysis: Calculate % Inhibition =
.
Technical Insight: P2X3 receptors desensitize rapidly.[1][7] A-317491 is effective against both desensitizing and non-desensitizing currents, but pre-incubation is critical to reach equilibrium before the transient agonist pulse.
In Vivo Administration (Neuropathic Pain Models)
Objective: Assess anti-allodynic effects in Chronic Constriction Injury (CCI) models.
Formulation:
-
Dissolve A-317491 Sodium Salt in sterile 0.9% Saline.
-
Dose Range: 10 – 30 mg/kg (Subcutaneous).[6]
-
Intrathecal Dose: 10 – 30 nmol (Direct spinal delivery).
Workflow Visualization:
Figure 2: In Vivo Preparation and Administration Workflow. Note the filtration step to ensure sterility for animal injection.
References
-
Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat.[4][5][8] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[4][5] [5]
-
Wu, G., et al. (2004). A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats.[4][6] European Journal of Pharmacology, 504(1-2), 45-53.[4][6]
-
McGaraughty, S., et al. (2003). Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration. British Journal of Pharmacology, 140(8), 1381–1388.
-
Neelands, T. R., et al. (2003). [3H]A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors. Journal of Pharmacology and Experimental Therapeutics, 311(1), 1-10.
Sources
- 1. pnas.org [pnas.org]
- 2. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]
